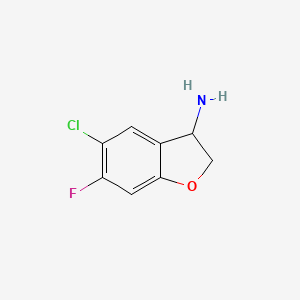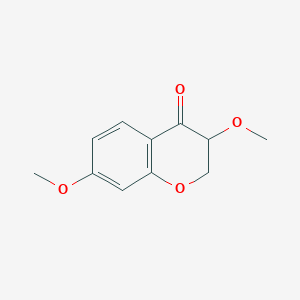
1,3-Diadamantylimidazolidiniumchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diadamantylimidazolidiniumchloride is a unique compound belonging to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The adamantyl groups attached to the imidazolidinium core provide significant steric hindrance, enhancing the compound’s stability and making it an interesting subject for research in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diadamantylimidazolidiniumchloride can be synthesized through a multi-step process. One common method involves the reaction of 1,3-diadamantylimidazolidine with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diadamantylimidazolidiniumchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halide exchange reactions can be facilitated using silver salts or other halide sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-imidazolidine oxides, while substitution reactions can produce various halide derivatives.
Aplicaciones Científicas De Investigación
1,3-Diadamantylimidazolidiniumchloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.
Industry: It is used in the production of advanced materials, such as ionic liquids and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,3-diadamantylimidazolidiniumchloride involves its interaction with various molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity to specific targets. The imidazolidinium core can participate in various chemical interactions, including hydrogen bonding and ionic interactions, which contribute to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylimidazolium Chloride: This compound is similar in structure but lacks the bulky adamantyl groups, resulting in different chemical properties.
1,3-Diethylimidazolium Chloride: Another similar compound with ethyl groups instead of adamantyl groups, leading to variations in stability and reactivity.
1,3-Dimesitylimidazolium Chloride: This compound contains mesityl groups, which also provide steric hindrance but differ in electronic properties compared to adamantyl groups.
Uniqueness
1,3-Diadamantylimidazolidiniumchloride stands out due to its high stability and unique steric properties provided by the adamantyl groups. These features make it particularly useful in applications requiring robust and stable compounds, such as in catalysis and advanced material synthesis.
Propiedades
Fórmula molecular |
C23H37ClN2 |
|---|---|
Peso molecular |
377.0 g/mol |
Nombre IUPAC |
1,3-bis(1-adamantyl)imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C23H36N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h16-21H,1-15H2;1H |
Clave InChI |
JTBOBRXTBCQEDC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)











